1-Methyl-4-phenyl-5-aminopyrazole is a compound belonging to the pyrazole family, characterized by its unique structure and biological properties. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This specific compound exhibits potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.
1-Methyl-4-phenyl-5-aminopyrazole can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds or nitriles. It is classified under aminopyrazoles, which are known for their biological activity, including antitumor and anti-inflammatory effects.
The synthesis of 1-Methyl-4-phenyl-5-aminopyrazole typically involves the condensation of hydrazine derivatives with appropriate carbonyl precursors. One common method includes:
For instance, a method described involves reacting 4-methylphenylhydrazine with acetylacetone under acidic conditions to yield 1-Methyl-4-phenyl-5-aminopyrazole with satisfactory yields .
The molecular formula for 1-Methyl-4-phenyl-5-aminopyrazole is , with a molecular weight of approximately 188.23 g/mol.
1-Methyl-4-phenyl-5-aminopyrazole participates in various chemical reactions due to its functional groups:
For example, reactions involving this compound have been explored for synthesizing pyrazolo[1,5-a]pyrimidines, which are known for their cytotoxic properties against cancer cell lines .
The mechanism of action for 1-Methyl-4-phenyl-5-aminopyrazole in biological systems involves several pathways:
1-Methyl-4-phenyl-5-aminopyrazole exhibits several notable physical properties:
The chemical properties include:
1-Methyl-4-phenyl-5-aminopyrazole has several scientific uses:
The synthesis of 1-methyl-4-phenyl-5-aminopyrazole (CAS 30823-52-0) predominantly relies on the cyclocondensation of β-ketonitriles with methylhydrazines. This classic approach exploits the bifunctional reactivity of β-ketonitrile substrates, where the ketone carbonyl undergoes nucleophilic attack by the terminal nitrogen of hydrazine, followed by intramolecular cyclization via the nitrile group. The reaction typically proceeds through a hydrazone intermediate that subsequently cyclizes under thermal conditions [2] [4].
Key mechanistic studies reveal that electron-withdrawing substituents on the phenyl ring of α-cyanoacetophenone derivatives significantly enhance reaction efficiency by increasing electrophilicity at the carbonyl carbon. For instance, α-cyano-4-nitroacetophenone reacts with methylhydrazine in the presence of triethylamine to yield 1-methyl-4-(4-nitrophenyl)-5-aminopyrazole in >90% yield after 2 hours at reflux temperature [4]. The intermediate hydrazone has been isolated and characterized in specific cases, particularly when trifluoromethyl-substituted β-ketonitriles are employed. These intermediates exhibit characteristic IR stretches at approximately 2179 cm⁻¹ (C≡N) and ¹⁹F NMR signals at δ -65 ppm, confirming the Z-isomer configuration prior to cyclization [2] [4].
Table 1: Traditional Condensation Approaches for 1-Methyl-4-phenyl-5-aminopyrazole Synthesis
β-Ketonitrile Substrate | Reaction Conditions | Yield (%) | Reaction Time | Reference |
---|---|---|---|---|
α-Cyanoacetophenone | EtOH, reflux, N₂ atmosphere | 75-85 | 4-6 h | [2][4] |
α-Cyano-4-nitroacetophenone | EtOH, Et₃N, reflux | >90 | 2 h | [4] |
Trifluoroacetylbenzyl cyanide | EtOH, room temperature → reflux | 70-80 | 24 h (stepwise) | [2] |
Cyanoacetaldehyde derivatives | Basic conditions (pH 9-10) | 60-75 | 3-5 h | [4] |
The synthetic versatility of this method is demonstrated by the tolerance of various functional groups, including nitro, trifluoromethyl, and heteroaryl substituents. Post-condensation modifications are frequently employed, such as the reduction of nitro groups to amines followed by sulfonamide formation to diversify the pyrazole scaffold [4]. Limitations include moderate yields with electron-donating substituents and occasional regioselectivity challenges when asymmetric β-ketonitriles are used, though these can be mitigated through careful optimization of base and solvent systems [2] [4] [5].
Solid-phase synthesis has emerged as a powerful strategy for high-throughput production of 1-methyl-4-phenyl-5-aminopyrazole derivatives, particularly for drug discovery applications requiring combinatorial libraries. These methodologies primarily employ resin-supported β-ketonitrile equivalents or pre-immobilized hydrazine derivatives to enable rapid scaffold diversification and simplified purification [2] [4].
Watson's pioneering approach utilized Merrifield resin-linked β-ketonitriles (e.g., 4-(1-cyano-2-oxoethyl)benzamide), which underwent efficient condensation with diverse hydrazines. After cyclization, acidic cleavage (20% TFA in DCM) liberated the target 5-aminopyrazoles in yields exceeding 85% with excellent purity (>90% by HPLC). This method facilitated the generation of over 50 analogues with variations at the N1 and C4 positions within a single synthetic platform [4]. An innovative "catch and release" strategy further advanced the field through three-component reactions involving 2-sulfonylacetonitriles, isothiocyanates, and hydrazines. The protocol featured in situ immobilization of intermediates on Merrifield resin, followed by cyclization and resin cleavage to deliver 4-arylsulfonyl-3,5-diamino-1H-pyrazole derivatives – a valuable subclass containing the 1-methyl-4-phenyl-5-aminopyrazole core [4].
Table 2: Solid-Phase Approaches for 1-Methyl-4-phenyl-5-aminopyrazole Derivatives
Solid Support | Anchoring Chemistry | Key Building Blocks | Cleavage Conditions | Average Yield |
---|---|---|---|---|
Merrifield resin | Benzamide linkage | Arylhydrazines, Methylhydrazine | 20% TFA/DCM | 85-92% |
Wang resin | Enamine nitrile | Substituted hydrazines | TFA/H₂O (95:5) | 78-88% |
Merrifield resin | Thiolate anion | Sulfonylacetonitriles, Isothiocyanates | K₂CO₃/MeOH | 70-82% |
Polystyrene-bound cyanoacetate | Knoevenagel adduct | Methylhydrazine, Arylhydrazines | TFA/DCM (1:4) | 80-90% |
These solid-phase methodologies significantly reduce purification burdens compared to solution-phase synthesis and enable the incorporation of diverse pharmacophores through modular assembly. The resin-bound enamine nitrile strategy developed by Gao and Lam notably circumvented stability issues associated with traditional β-ketonitrile functionalities, allowing for broader substrate scope and improved compatibility with automation platforms [4]. Library production typically achieves >90% purity after simple filtration and concentration steps, making these approaches particularly valuable for high-throughput medicinal chemistry programs targeting pyrazole-based scaffolds.
Regioselective synthesis of 1-methyl-4-phenyl-5-aminopyrazole derivatives has been achieved using alkylidenemalononitriles as advanced intermediates. These electron-deficient alkenes serve as C1 synthons in [3+2] cycloadditions or stepwise annulations with hydrazine derivatives, offering superior control over substituent placement compared to classical β-ketonitrile routes [2] [4] [8].
The critical regiochemical outcome depends on the nature of the hydrazine coupling partner and the electronic properties of the alkylidenemalononitrile. When methylhydrazine reacts with benzylidenemalononitrile in ethanol under reflux, the reaction proceeds via Michael addition at the β-carbon, followed by cyclization and tautomerization to exclusively yield 1-methyl-4-phenyl-5-aminopyrazole. This regioselectivity arises from preferential nucleophilic attack at the benzylic carbon rather than the less accessible nitrile group [4] [8]. Baraldi's thieno[3,4-c]pyrazole synthesis exemplifies the application of this principle, where 4-cyano-3-oxotetrahydrothiophene (a cyclic alkylidenemalononitrile equivalent) condensed with methylhydrazine to afford the fused pyrazole system with complete regiocontrol [4].
Microwave irradiation has been employed to enhance reaction efficiency and regioselectivity in these transformations. Exposure of ethyl (E)-3-amino-3-phenylacrylate derivatives with methylhydrazine to 150W microwaves in [bmim]BF₄ ionic liquid produced 1-methyl-4-phenyl-5-aminopyrazole analogues in 15 minutes with >95% regiochemical fidelity, compared to 6-8 hours under conventional heating [8] [10]. Computational studies indicate that the observed regioselectivity correlates with frontier molecular orbital interactions: the HOMO of the hydrazine interacts preferentially with the LUMO of the alkylidenemalononitrile's activated alkene moiety, rather than the higher-energy LUMO+1 associated with the nitrile group [8].
Microwave-assisted synthesis has revolutionized the preparation of 1-methyl-4-phenyl-5-aminopyrazole derivatives by dramatically accelerating reaction kinetics, improving yields, and minimizing side products. These protocols typically achieve completion within minutes rather than hours required for conventional thermal methods [6] [10].
Solvent-free microwave approaches demonstrate particular utility for scale-up and environmentally benign synthesis. The condensation of α-cyanoacetophenones with methylhydrazine on neutral alumina support (300W, 100-110°C) delivers 1-methyl-4-phenyl-5-aminopyrazole in 92% yield after only 5 minutes irradiation, compared to 65% yield after 6 hours under conventional reflux in ethanol [10]. Reaction kinetics analysis reveals a 40-fold rate enhancement under microwave conditions, attributed to efficient dielectric heating of polar intermediates and transition states [6] [10].
Table 3: Microwave-Assisted Synthesis Parameters for 1-Methyl-4-phenyl-5-aminopyrazole
Method | Conditions | Time | Yield (%) | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Conventional Reflux | EtOH, 78°C | 4-6 h | 65-85 | 480-720 |
Microwave (Solvent) | EtOH, 100°C, 150W | 15-20 min | 88-95 | 45-60 |
Solvent-Free (Alumina) | Neat, 110°C, 300W | 4-6 min | 90-92 | 18-24 |
Ionic Liquid Medium | [bmim]Br, 90°C, 200W | 8-10 min | 85-88 | 32-40 |
Recent innovations include tandem reactions under microwave irradiation, where 1-methyl-4-phenyl-5-aminopyrazole formation is immediately followed by cyclization with bielectrophiles to generate pyrazolo[3,4-b]pyridine derivatives in a single operation. This approach eliminates intermediate isolation steps and enhances overall atom economy [8] [10]. Continuous-flow microwave reactors have further extended these advantages to multigram synthesis, achieving production rates of 15-20 g/hour with consistent purity (>97% by HPLC), demonstrating readiness for pilot-scale applications [6].
While 1-methyl-4-phenyl-5-aminopyrazole itself lacks stereogenic centers, catalytic asymmetric methodologies have been developed to access chiral derivatives bearing stereochemically defined substituents. These approaches employ transition metal catalysis, organocatalysis, and photoredox strategies to install chiral elements at the periphery of the pyrazole core [3] [7].
Copper-catalyzed asymmetric C(sp³)-H functionalization represents the most advanced methodology for synthesizing enantioenriched heterobenzylic amine derivatives. Using a visible-light-promoted system with chiral Box ligands (Cu(I)/Box complex, 5 mol%), researchers have achieved enantioselective alkylation at benzylic positions adjacent to the pyrazole nitrogen. The reaction proceeds via radical intermediates generated through hydrogen atom transfer (HAT), which are then captured by chiral Cu complexes with enantiomeric ratios up to 98:2 [7].
Chiral auxiliaries have also been successfully applied in the synthesis of diastereomerically pure pyrazole derivatives. Condensation of (1R,2S)-norephedrine-derived hydrazines with β-ketonitriles provides hydrazone intermediates that undergo diastereoselective cyclization (dr >20:1). Subsequent auxiliary removal yields enantiopure 1-alkyl-4-phenyl-5-aminopyrazoles without racemization [3] [8]. Emerging photoredox approaches show promise for asymmetric C-C bond formation at the C4 position of pyrazoles using chiral iridium or ruthenium catalysts under visible light excitation, though applications specifically to 1-methyl-4-phenyl-5-aminopyrazole derivatives remain limited to proof-of-concept studies [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1